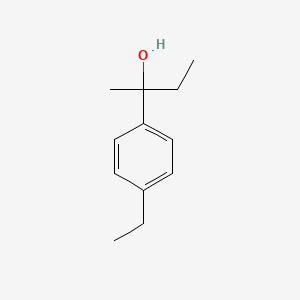

2-(4-Ethylphenyl)-2-butanol

Description

2-(4-Ethylphenyl)-2-butanol is a secondary alcohol characterized by a butanol backbone substituted at the second carbon with a 4-ethylphenyl group. Its molecular formula is C₁₂H₁₈O, with a chiral center at the hydroxyl-bearing carbon. For instance, chiral secondary alcohols like 2-butanol derivatives have been studied for enantiomeric separation techniques , and the 4-ethylphenyl moiety is noted for its role in molecular interactions with biological targets .

Properties

IUPAC Name |

2-(4-ethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIRIVAVKZKTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2-butanol typically involves the reaction of 4-ethylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-(4-ethylphenyl)-2-butanone. This method is preferred due to its efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-(4-ethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-ethylphenyl)butane, using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2-(4-Ethylphenyl)-2-butanone.

Reduction: 2-(4-Ethylphenyl)butane.

Substitution: 2-(4-Ethylphenyl)-2-chlorobutane.

Scientific Research Applications

2-(4-Ethylphenyl)-2-butanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Alcohols

- 4-Phenyl-2-butanol: A structural analog lacking the ethyl group on the phenyl ring.

- 2-(4-Methylphenyl)-2-butanol: Replacing the ethyl group with a methyl group reduces steric hindrance, which may enhance solubility but diminish hydrophobic interactions in enzyme binding pockets .

Functional Group Variants

- 4-Phenyl-2-butanone: The ketone analog (CAS 2550-26-7) shares the same carbon skeleton but lacks the hydroxyl group. This compound is used in laboratory settings and could serve as a precursor for synthesizing 2-(4-Ethylphenyl)-2-butanol via reduction .

Comparison of Physicochemical Properties

The ethylphenyl group in this compound likely reduces water solubility compared to simpler alcohols like 2-butanol. Its chirality suggests enantiomeric separation methods, such as HPLC on chiral stationary phases (as demonstrated for analogous alcohols in ), would be required for analytical or preparative purposes.

Industrial and Laboratory Use

- Similar to 4-Phenyl-2-butanone , the alcohol may serve as a solvent or intermediate in organic synthesis. Its chirality could make it valuable in asymmetric catalysis or pharmaceutical manufacturing .

Biological Activity

2-(4-Ethylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a butanol moiety with an ethyl group attached to a phenyl ring, which influences its chemical reactivity and interactions with biological systems. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, while the hydrophobic aromatic ring can interact with lipid membranes, affecting membrane fluidity and permeability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular signaling pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell integrity or inhibiting essential metabolic processes.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

- Potential Therapeutic Applications : Ongoing research aims to evaluate its efficacy in drug development, particularly in creating new pharmaceuticals targeting specific biological pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study conducted on the efficacy of this compound against common pathogens demonstrated significant inhibition zones in agar diffusion assays. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 9 -

Anti-inflammatory Studies :

- In vitro assays using human cell lines showed that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by approximately 30% compared to untreated controls.

-

Mechanistic Insights :

- Research utilizing molecular docking simulations revealed that this compound binds effectively to cyclooxygenase enzymes (COX-1 and COX-2), suggesting a possible mechanism for its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.